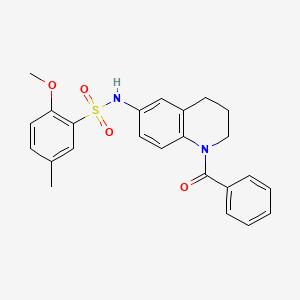

![molecular formula C23H24N2O4S2 B6564822 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946295-56-3](/img/structure/B6564822.png)

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide” is a complex organic compound that contains a benzenesulfonyl group and a tetrahydroquinoline group . It’s a derivative of 1,2,3,4-tetrahydroquinoline (THQ), which is known to be biologically active .

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives like this compound often involves catalytic systems . Recent advances in the field of catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides, have been made from 2017 to August of 2020 . Various transformations have been developed, such as dipolar cycloaddition, nucleophilic addition, transition metal-catalyzed C–H activation/annulation, Corey–Bakshi–Shibata reduction, and Aza-Darzens condensation .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a benzenesulfonyl group and a tetrahydroquinoline group . Benzenesulfonyl chloride, an organosulfur compound with the formula C6H5SO2Cl, is a colourless viscous oil that dissolves in organic solvents .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .科学的研究の応用

- BS-THQ and its analogue, 4-NH₂ BS-THQ, have been designed and screened for antibacterial activity . Both compounds exhibit bactericidal effects against Staphylococcus aureus (including methicillin-resistant strains) by disturbing the bacterial membrane architecture.

- BS-THQ treatment leads to an increase in ROS levels in bacterial strains, as detected by fluorescent microscopy and spectrophotometric techniques . ROS play a crucial role in bacterial lethality.

- BS-THQ is an example of fragment-based drug design, combining the privileged structures of benzenesulfonyl (BS) and tetrahydroquinoline (THQ) to create a potentially active compound .

- BS-THQ derivatives can be synthesized using a green method. N-arylsulfonylhydrazones are formed by grinding benzenesulfonyl hydrazides with aryl aldehydes or ketones, catalyzed by L-tyrosine .

- Benzosultams, a subclass of bicyclic sulfonamides, are found in biologically active compounds and pharmaceuticals .

Antibacterial Activity

Reactive Oxygen Species (ROS) Generation

Drug Design and Fragment-Based Approaches

Green Synthesis via N-Arylsulfonylhydrazones

Benzosultams and Antibiotics

Antimicrobial Drug Discovery

Safety and Hazards

将来の方向性

The development of new antibiotics with activity towards a broad spectrum of bacteria, including multiresistant strains, is a very important topic for global public health . As part of previous works, N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives were described as antimicrobial agents active against gram-positive and gram-negative pathogens . Further structure-aided design efforts towards the obtaining of novel BSTHQ derivatives are envisioned .

作用機序

Target of Action

The primary targets of this compound are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play crucial roles in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function . This inhibition disrupts the synthesis of peptidoglycan, leading to a weakened bacterial cell wall. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the peptidoglycan biosynthesis pathway . By inhibiting MurD and GlmU, the compound disrupts this pathway, preventing the formation of a robust bacterial cell wall . The downstream effects include increased susceptibility of the bacteria to osmotic pressure and potentially other antibacterial agents.

Pharmacokinetics

The compound has been found to be stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that it may have favorable bioavailability.

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been observed to cause disturbed membrane architecture in Staphylococcus aureus, indicating that the compound’s action leads to significant molecular and cellular effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH and ionic strength of the environment Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and alter its activity

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-17-10-11-18(2)23(15-17)30(26,27)24-20-12-13-22-19(16-20)7-6-14-25(22)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQODNIKWZSKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6564744.png)

![N-(2,5-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B6564758.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6564759.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6564771.png)

![N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6564772.png)

![2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6564777.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564781.png)

![2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-5-methylbenzene-1-sulfonamide](/img/structure/B6564795.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564800.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564803.png)

![2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564818.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564829.png)

![2-methoxy-5-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564835.png)